molecular formula C17H23NO3 B5695523 methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate

methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate

Cat. No. B5695523
M. Wt: 289.4 g/mol
InChI Key: HDSMUCLWPVBJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate, also known as MCCP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized through various methods. MCCP has been found to have unique biochemical and physiological effects, making it an attractive compound for further research.

Mechanism of Action

The mechanism of action of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is not fully understood. However, it is believed that methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has also been found to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has been found to have unique biochemical and physiological effects. In animal studies, methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has been found to reduce pain and inflammation, as well as decrease fever. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is its low toxicity, making it a safe compound to use in lab experiments. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate research. One direction is to further investigate the anti-inflammatory and analgesic properties of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate and its potential as a new drug for the treatment of pain and inflammation. Another direction is to investigate the antifungal and antibacterial properties of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate and its potential as a new antibiotic. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate and its effects on different biological systems.

Synthesis Methods

Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate can be synthesized through various methods, including the reaction of 4-aminobenzoic acid with 3-cyclohexylpropanoic acid and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. Another method involves the reaction of 4-nitrobenzoic acid with 3-cyclohexylpropanoic acid and subsequent reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride.

Scientific Research Applications

Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has been found to have potential applications in various fields of scientific research. One of the most significant applications of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is in the field of medicinal chemistry. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 4-(3-cyclohexylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h8-11,13H,2-7,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSMUCLWPVBJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate

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